
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is a chemical compound with the molecular formula C_5H_9Cl_2NO_3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloroethyl and carbamate functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate typically involves the reaction of 2-chloroethyl isocyanate with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethyl isocyanate+2-chloroethanol→2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert their effects on the target pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloroethyl N-(2-ethylphenyl)carbamate
- 2-chloroethyl N-(2,6-diethylphenyl)carbamate
- 2-chloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is unique due to the presence of both chloroethyl and carbamate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89580-96-1 |
|---|---|
Formule moléculaire |
C6H10Cl2N2O4 |
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C6H10Cl2N2O4/c7-1-3-13-5(11)9-10-6(12)14-4-2-8/h1-4H2,(H,9,11)(H,10,12) |
Clé InChI |
DPKLTSJMEJRRLO-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OC(=O)NNC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


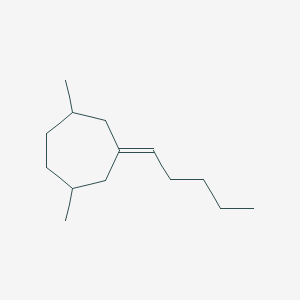
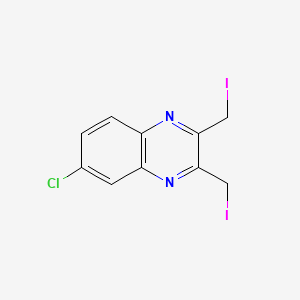

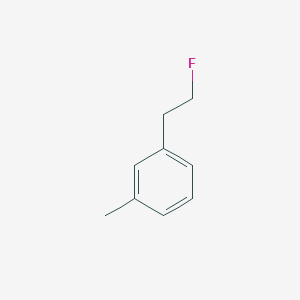
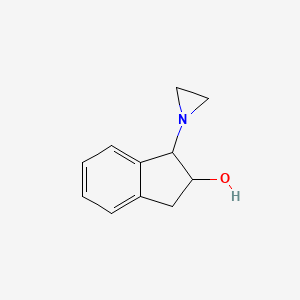

![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
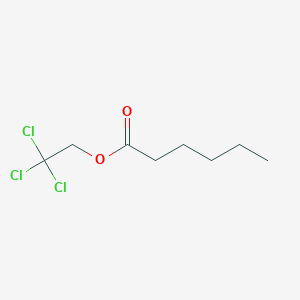
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
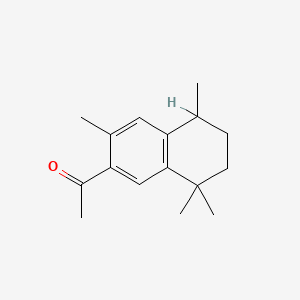
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
